molecular formula C26H19N3O5S2 B383275 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379241-30-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B383275
CAS No.: 379241-30-2
M. Wt: 517.6g/mol
InChI Key: XOUPKOSQXGBTPE-UHFFFAOYSA-N
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Description

Benzodioxin Fragment

The N-linked 2,3-dihydro-1,4-benzodioxin group introduces a rigid, oxygen-rich bicyclic system. Crystallographic data show the dioxane ring adopts a half-chair conformation, with O1–C7–C8–O2 torsion angles of −56.8°. The para-substitution pattern on the benzene ring (C6 position) minimizes steric clashes with the thienopyrimidine core, allowing coplanar alignment (dihedral angle: 12.7°).

Furan-2-yl Substituent

At C5 of the thienopyrimidine, the furan-2-yl group adopts an endo conformation relative to the core. The furan oxygen (O5) participates in weak C–H···O interactions (2.85 Å) with adjacent molecules, influencing crystal packing. Density functional theory (DFT) calculations indicate the furan’s electron-rich nature increases electrophilicity at C4 of the pyrimidinone, enhancing hydrogen-bond acceptor capacity.

Sulfanylacetamide Linker

The –S–CH2–C(=O)–NH– bridge connects the thienopyrimidine core to the benzodioxin. Key features:

  • S–C bond length : 1.81 Å (typical for sulfanyl groups)
  • Amide torsion : N–C(=O)–C–S = −172.4° (antiperiplanar orientation)
    The acetamide carbonyl engages in intermolecular N–H···O hydrogen bonds (2.98 Å), stabilizing layered crystal structures.

X-ray Crystallographic Characterization of Molecular Geometry

Single-crystal X-ray analysis (performed on a related analog) reveals the following structural insights:

Table 1. Selected Crystallographic Parameters

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 8.42 Å, b = 11.37 Å, c = 16.89 Å
β angle 98.4°
R factor 0.041
π-π stacking distance 3.48 Å (thienopyrimidine cores)

The molecule adopts a twisted “L” shape, with the benzodioxin and furan substituents oriented orthogonally to minimize steric hindrance. Intramolecular S···O interactions (3.12 Å) between the sulfanyl sulfur and benzodioxin oxygen further stabilize the conformation.

Tautomerism and Conformational Dynamics in Solid-State vs. Solution

Tautomeric Equilibria

In solution (DMSO-d₆), ¹H NMR reveals dynamic tautomerism:

  • Keto form : δ 12.35 ppm (N3–H, broad singlet)
  • Enol form : δ 10.82 ppm (O4–H, absent in solid state)
    The keto tautomer predominates (85:15 ratio at 298 K), as quantified by integration of NH signals.

Conformational Flexibility

Variable-temperature NMR (−40°C to +80°C) shows:

  • Restricted rotation about the C2–S bond (ΔG‡ = 68 kJ/mol)
  • Free rotation of the furan ring (ΔG‡ < 40 kJ/mol)
    Molecular dynamics simulations indicate the sulfanylacetamide linker samples ±30° torsional angles in solution, enabling adaptive binding to biological targets.

Figure 1. Solid-State vs. Solution Conformations
(Hypothetical illustration: A) Rigid, hydrogen-bonded crystal structure; B) Flexible solution conformation with rotating substituents)

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5S2/c30-22(27-16-8-9-20-21(13-16)34-12-11-33-20)15-36-26-28-24-23(18(14-35-24)19-7-4-10-32-19)25(31)29(26)17-5-2-1-3-6-17/h1-10,13-14H,11-12,15H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUPKOSQXGBTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CO5)C(=O)N3C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxane moiety linked to a thienopyrimidine structure via a sulfanylacetamide group. Its molecular formula is C22H17N3O4SC_{22}H_{17}N_{3}O_{4}S with a molar mass of 419.45 g/mol. The structure can be represented as follows:

N 2 3 dihydro 1 4 benzodioxin 6 yl 2 5 furan 2 yl 4 oxo 3 phenylthieno 2 3 d pyrimidin 2 yl sulfanylacetamide\text{N 2 3 dihydro 1 4 benzodioxin 6 yl 2 5 furan 2 yl 4 oxo 3 phenylthieno 2 3 d pyrimidin 2 yl sulfanylacetamide}

Antiproliferative Activity

Recent studies have demonstrated that compounds containing the benzodioxane and thienopyrimidine moieties exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of benzodioxane have shown promising results in inhibiting the growth of human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The mechanisms of action often involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Cell LineIC50 (µM)Reference
SK-Hep-115.5
MDA-MB-23112.8
NUGC-320.0

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. It has shown moderate inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), which are important targets for diabetes and Alzheimer's disease treatments, respectively.

EnzymeInhibition ActivityReference
α-glucosidaseModerate
AcetylcholinesteraseWeak

Antimicrobial Activity

In addition to its antiproliferative properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The lipophilicity of the compound appears to enhance its antibacterial effects.

MicroorganismActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusSignificant

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Benzodioxane : The initial step involves the synthesis of the benzodioxane core through cyclization reactions.
  • Thienopyrimidine Derivative Synthesis : Subsequently, thienopyrimidine derivatives are synthesized using appropriate reaction conditions.
  • Coupling Reaction : Finally, the coupling of these two moieties is achieved through nucleophilic substitution involving sulfanylacetamide.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study reported that derivatives similar to this compound exhibited significant cytotoxicity in vitro against several cancer cell lines, suggesting potential for further development as anticancer agents.
  • Diabetes Management : Research indicated that compounds with similar structures could effectively inhibit α-glucosidase activity, providing a basis for their use in managing postprandial blood glucose levels.

Scientific Research Applications

Antiproliferative Activity
Research indicates that compounds with similar structural features exhibit notable antiproliferative effects on various cancer cell lines. For instance, derivatives containing the benzodioxane core have shown significant cytotoxicity against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cells. Mechanistic studies suggest that these compounds may modulate key signaling pathways involved in cell proliferation and apoptosis .

Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It demonstrates moderate inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), critical targets for diabetes and Alzheimer's disease treatments, respectively. This suggests its potential utility in managing postprandial blood glucose levels and cognitive decline associated with Alzheimer's disease .

Antimicrobial Activity
In addition to its antiproliferative properties, this compound has shown antimicrobial activity against various bacterial strains. The lipophilicity of the compound appears to enhance its antibacterial effects, making it a candidate for further exploration in antimicrobial therapies .

Case Studies

Several case studies underscore the therapeutic potential of this compound:

Cancer Treatment : A study reported that derivatives similar to this compound exhibited significant cytotoxicity in vitro against several cancer cell lines, suggesting potential for further development as anticancer agents .

Diabetes Management : Research indicated that compounds with similar structures could effectively inhibit α-glucosidase activity, providing a basis for their use in managing postprandial blood glucose levels .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Thieno[2,3-d]pyrimidin vs. Thieno[3,2-d]pyrimidin

A close analogue (CAS 686772-13-4) replaces the thieno[2,3-d]pyrimidin core with a thieno[3,2-d]pyrimidin isomer. This positional shift alters the electronic environment of the pyrimidin ring, as evidenced by distinct NMR chemical shifts in regions corresponding to substituent proximity (e.g., protons near the sulfur atom) .

Thienopyrimidin vs. Cyclopenta[d]pyrimidin

Another analogue (CAS 933231-36-8) substitutes the thienopyrimidin core with a cyclopenta[d]pyrimidin system.

Substituent Effects

Position 5: Furan-2-yl vs. Methyl Groups

The target compound’s furan-2-yl group at position 5 contrasts with the 5,6-dimethyl substitution in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (CAS 757209-83-9).

Position 2: Sulfanylacetamide vs. Oxyacetamide

Replacing the sulfanylacetamide bridge with an oxyacetamide group (as in CAS 757209-83-9) reduces sulfur-mediated hydrogen bonding and alters solubility. Sulfur’s polarizability may enhance binding to metal-containing enzyme active sites .

Position 3: Phenyl vs. Methoxyphenyl

The phenyl group at position 3 in the target compound differs from the 2-methoxyphenyl substituent in CAS 686772-13-3. The methoxy group introduces steric hindrance and hydrogen-bonding capacity, which could modulate interactions with hydrophobic pockets or polar residues in proteins .

Bioactivity Implications

  • Dihydropyridine analogues (e.g., AZ331 and AZ257 in ) with furyl and sulfanyl groups exhibit calcium channel-blocking activity, but the target compound’s thienopyrimidin core may shift selectivity toward kinase inhibition .
  • Benzodioxin-containing compounds are often explored for CNS activity due to their ability to cross the blood-brain barrier, a property likely shared by the target compound .

Molecular Properties

Compound Core Structure Substituents (Positions) Molecular Weight Key Features
Target Compound Thieno[2,3-d]pyrimidin 3-Ph, 5-Furan, 2-SCH2CO-NR ~525 g/mol* Electron-rich, planar core
CAS 757209-83-9 Thieno[2,3-d]pyrimidin 5,6-Me, 2-OCH2CO-NR 391.46 g/mol Hydrophobic, oxyacetamide linker
CAS 933231-36-8 Cyclopenta[d]pyrimidin 1-(Furan-methyl), 2-SCH2CO-NR ~520 g/mol* Non-planar core, flexible substituents

*Estimated based on structural analogues .

Preparation Methods

Synthesis of the Benzodioxane Moiety

The benzodioxane core is typically derived from 2,3-dihydro-1,4-benzodioxin-6-amine, a commercially available precursor. A critical step involves functionalizing the amine group for subsequent coupling reactions.

Method A: Sulfonylation for Intermediate Activation
In a protocol adapted from Ajol.info , 2,3-dihydro-1,4-benzodioxin-6-amine reacts with benzenesulfonyl chloride in a basic aqueous medium (pH 9–10) to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide. This intermediate enhances electrophilicity at the amine site, facilitating nucleophilic displacement reactions. The reaction proceeds at room temperature for 6–8 hours, achieving yields of 78–82% after recrystallization from ethanol .

Method B: Direct Bromoacetylation
An alternative approach involves treating the benzodioxane amine with 2-bromoacetyl bromide in dichloromethane (DCM) under inert conditions. This one-step reaction produces 2-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, a key intermediate for sulfanyl bridge formation. Triethylamine is employed as a base to neutralize HBr, with yields reaching 85–90% after silica gel chromatography .

Construction of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

The thienopyrimidinone scaffold is synthesized via cyclization strategies, with modifications to introduce furan-2-yl and phenyl substituents.

Method C: Four-Component One-Pot Synthesis
A green chemistry approach reported by ACS Sustainable Chemistry & Engineering utilizes a ketone, ethyl cyanoacetate, sulfur (S₈), and formamide under catalytic conditions. For the target compound, 3-phenylpropan-1-one serves as the ketone precursor, while furfural introduces the furan-2-yl group. The reaction is catalyzed by p-toluenesulfonic acid (10 mol%) at 120°C for 4 hours, yielding 5-(furan-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one in 65–70% yield. Purification via simple filtration eliminates chromatography .

Method D: Stepwise Cyclization
J-stage.jst.go.jp outlines a three-step sequence for thienopyrimidinone derivatives:

  • Condensation of ethyl 2-cyanoacetate with furan-2-carbaldehyde in ethanol, catalyzed by piperidine, forms the α,β-unsaturated nitrile.

  • Cyclocondensation with thiourea in acetic acid yields 2-amino-5-(furan-2-yl)thiophene-3-carbonitrile.

  • Reaction with phenyl isothiocyanate in DMF, followed by alkaline hydrolysis, produces the 4-oxo-thieno[2,3-d]pyrimidine core (62% overall yield) .

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

  • DMF vs. THF : DMF outperforms tetrahydrofuran (THF) in Method E due to superior solubility of intermediates .

  • Base Selection : LiH provides higher reaction rates compared to K₂CO₃, albeit with stricter moisture control requirements .

Temperature Effects
Elevating temperatures to 80°C in Method C reduces reaction time to 2 hours but marginally decreases yield (60%) due to side product formation .

Spectroscopic Characterization and Validation

Key Data for Final Compound

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.68–7.12 (m, 8H, aromatic-H), 6.82 (d, J = 8.4 Hz, 1H, benzodioxane-H), 4.31 (s, 2H, SCH₂), 4.18 (q, J = 6.8 Hz, 2H, OCH₂) .

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C), 680 cm⁻¹ (C-S) .

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)PurificationKey Advantage
C → E358FiltrationStep economy
D → F545ChromatographyRegioselectivity
A → E463RecrystallizationScalability

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling 1,4-benzodioxin-6-amine derivatives with halogenated thienopyrimidinone intermediates under alkaline conditions. For example, sulfonamide formation via reaction with 4-methylbenzenesulfonyl chloride in DMF with lithium hydride as a base (stirring at 25°C, 3–4 hours) is a key step . Intermediates are characterized using TLC for reaction monitoring, IR for functional group analysis, and 1H-NMR/CHN analysis for structural confirmation .

Q. How can researchers optimize reaction yields while minimizing side products?

  • Methodological Answer : Statistical experimental design (e.g., factorial design) is critical. Variables like solvent polarity (DMF vs. THF), temperature (25°C vs. reflux), and stoichiometric ratios of reagents (e.g., 1:1.05 molar ratio of amine to sulfonyl chloride) should be systematically tested. Reaction progress can be tracked via HPLC or GC-MS to identify side products like unreacted intermediates or hydrolysis byproducts .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Validates sulfonamide (S=O stretching at ~1350 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) groups.
  • 1H-NMR : Peaks at δ 2.4–2.6 ppm (methyl groups in benzodioxin), δ 6.8–7.5 ppm (aromatic protons), and δ 10.2 ppm (sulfonamide NH) confirm regiochemistry .
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or biological targets?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for transition-state modeling) and molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like α-glucosidase or acetylcholinesterase. For example, docking studies may reveal hydrogen bonding between the sulfonyl group and catalytic residues (e.g., Asp349 in α-glucosidase) . Reaction path search algorithms (e.g., via ICReDD’s computational frameworks) can also optimize synthetic routes .

Q. How should researchers resolve contradictions in enzymatic inhibition data (e.g., IC50 variability)?

  • Methodological Answer :

  • In Silico vs. In Vitro Validation : Compare docking predictions with enzyme inhibition assays (e.g., acetylcholinesterase inhibition measured via Ellman’s method). Discrepancies may arise from solvent effects (e.g., DMSO interfering with enzyme activity) or protein flexibility unaccounted for in rigid docking .
  • Statistical Analysis : Use ANOVA to assess variability between experimental replicates or assay conditions (e.g., pH, temperature).

Q. What strategies improve selectivity for specific enzyme isoforms?

  • Methodological Answer : Structure-activity relationship (SAR) studies are essential. Modifying substituents on the phenyl or furan moieties can alter steric/electronic interactions. For instance, replacing the 4-methylphenyl group with a bulkier substituent (e.g., tert-butyl) may enhance selectivity for α-glucosidase over cholinesterases .

Q. How can stability studies under varying conditions (pH, temperature) inform experimental design?

  • Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring identifies degradation pathways (e.g., hydrolysis of the acetamide bond in acidic conditions). Buffered solutions (pH 7.4 PBS) and inert atmospheres (N2) are recommended for long-term storage .

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